molecular formula C10H7N3O2S2 B14889836 3-Cyano-n-(thiazol-2-yl)benzenesulfonamide

3-Cyano-n-(thiazol-2-yl)benzenesulfonamide

Cat. No.: B14889836
M. Wt: 265.3 g/mol
InChI Key: MINMQHOWUDKIHH-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Thiazole (B1198619) Scaffolds in Medicinal Chemistry Research

The sulfonamide functional group (-SO₂NH-) has been a cornerstone in the development of pharmaceuticals for decades. chemicalbook.com Historically, sulfonamides were among the first effective antimicrobial drugs and played a pivotal role in medicine before the widespread use of antibiotics. chemicalbook.comnih.gov Their importance extends beyond antibacterial activity, with sulfonamide-containing compounds exhibiting a wide array of biological effects, including antiviral, antidiabetic, and anticancer properties. nih.govallbiopharm.com This versatility stems from the ability of the sulfonamide group to mimic a p-aminobenzoic acid (PABA) structure, which is crucial for folic acid synthesis in bacteria, and its capacity to bind to various enzymes. researchgate.net

Similarly, the thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. researchgate.netexcli.de The thiazole nucleus is a key component in many biologically active compounds and approved drugs. excli.denih.gov Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. tandfonline.com The presence of nitrogen and sulfur atoms in the ring allows for diverse interactions with biological targets. researchgate.net

The combination of sulfonamide and thiazole moieties in a single molecule can lead to synergistic effects, resulting in compounds with enhanced or novel biological activities. researchgate.netnih.gov Researchers have extensively explored the synthesis of such hybrid molecules to develop new therapeutic agents. nih.govmdpi.comnih.gov

Overview of 3-Cyano-N-(thiazol-2-yl)benzenesulfonamide in Chemical Research Contexts

While extensive research exists for the broader class of N-(thiazol-2-yl)benzenesulfonamide derivatives, specific studies focusing solely on this compound are limited in publicly available literature. However, its chemical structure suggests its role as a valuable synthetic intermediate or a member of a library of compounds for biological screening.

The synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives typically involves the reaction of 2-aminothiazole (B372263) with a substituted benzenesulfonyl chloride. sunwaypharm.com In the case of this compound, the synthesis would likely proceed via the reaction of 2-aminothiazole with 3-cyanobenzenesulfonyl chloride.

Research on structurally similar compounds provides context for the potential interest in the 3-cyano derivative. For instance, studies on 4-cyano-N-(thiazol-2-yl)benzenesulfonamide have been conducted to evaluate its antioxidant properties. excli.de Another related compound, 3-cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide, is available commercially, indicating its use in chemical synthesis and research. seedior.comresearchgate.net The presence of the cyano group (-C≡N) is significant as it can act as a hydrogen bond acceptor and can be metabolically converted to an amide or carboxylic acid, potentially influencing the compound's biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of Related N-(thiazol-2-yl)benzenesulfonamide Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
4-Cyano-N-(thiazol-2-yl)benzenesulfonamideC₁₀H₇N₃O₂S₂265.31 excli.de
3-Nitro-N-(thiazol-2-yl)benzenesulfonamideC₉H₇N₃O₄S₂285.30 excli.de
3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamideC₁₀H₆FN₃O₂S₂283.30 seedior.comresearchgate.net

This table is generated based on data from cited sources for structurally similar compounds.

Current Research Landscape and Emerging Areas for the Chemical Compound

The current research landscape for N-(thiazol-2-yl)benzenesulfonamide derivatives is vibrant and focused on the exploration of their therapeutic potential. A significant area of investigation is their antimicrobial activity. nih.govmdpi.comnih.gov The rise of antibiotic-resistant bacteria has spurred the search for new antibacterial agents, and sulfonamide-thiazole hybrids are promising candidates. researchgate.netnih.gov

Another active area of research is the evaluation of these compounds as enzyme inhibitors. For example, some derivatives have been investigated as carbonic anhydrase inhibitors. Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Emerging areas for this compound and its analogs could include:

Anticancer Drug Development: The sulfonamide and thiazole scaffolds are present in several anticancer agents. allbiopharm.comresearchgate.net Future research could explore the cytotoxicity of this compound against various cancer cell lines.

Development of Novel Antioxidants: Oxidative stress is implicated in numerous diseases. The antioxidant potential of N-(thiazol-2-yl)benzenesulfonamide derivatives is an area of growing interest. excli.de

Probes for Chemical Biology: As a small molecule with specific functional groups, it could be used as a tool to probe biological pathways or as a fragment in fragment-based drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O2S2

Molecular Weight

265.3 g/mol

IUPAC Name

3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H7N3O2S2/c11-7-8-2-1-3-9(6-8)17(14,15)13-10-12-4-5-16-10/h1-6H,(H,12,13)

InChI Key

MINMQHOWUDKIHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CS2)C#N

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Cyano N Thiazol 2 Yl Benzenesulfonamide and Its Analogues

Retrosynthetic Analysis of the Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Cyano-N-(thiazol-2-yl)benzenesulfonamide, the most logical and common disconnection occurs at the sulfonamide (S-N) bond. This bond is typically formed in the final stages of the synthesis.

This primary disconnection breaks the molecule into two key precursors:

2-aminothiazole (B372263) : A readily available heterocyclic amine.

3-cyanobenzenesulfonyl chloride : A substituted aryl sulfonyl chloride.

Classical and Modern Synthetic Approaches to the Benzenesulfonamide-Thiazole Linkage

The formation of the crucial bond between the benzenesulfonamide (B165840) and thiazole (B1198619) moieties is central to the synthesis. Both time-honored and contemporary methods are employed to achieve this linkage efficiently.

The thiazole ring, a core component of the target molecule, is often constructed using multi-step sequences. The most prominent classical method is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide. In the context of synthesizing the 2-aminothiazole precursor, the reaction typically involves a thiourea (B124793) reacting with an α-halocarbonyl compound. This method is highly versatile and allows for the introduction of various substituents onto the thiazole ring. rsc.org

More recent approaches to thiazole synthesis focus on improving efficiency and sustainability. These can include one-pot, multi-component reactions that combine simple starting materials to build the heterocyclic core in a single step, often with the aid of catalysts. nih.govacs.org

The most direct and widely used method for constructing the benzenesulfonamide-thiazole linkage is the reaction between 2-aminothiazole and a substituted benzenesulfonyl chloride. nih.gov In this case, 2-aminothiazole is reacted with 3-cyanobenzenesulfonyl chloride.

Table 1: Synthesis of N-(thiazol-2-yl)benzenesulfonamide Analogues

Substituent on Benzene (B151609) RingBenzenesulfonyl Chloride PrecursorReported YieldReference
4-Cyano4-cyanobenzenesulfonyl chloride55% nih.govexcli.de
4-Fluoro4-fluorobenzenesulfonyl chloride82% nih.gov
4-Chloro4-chlorobenzenesulfonyl chloride35% nih.gov
4-Bromo4-bromobenzenesulfonyl chloride- nih.gov
4-Nitro4-nitrobenzenesulfonyl chloride70% nih.gov
3-Nitro3-nitrobenzenesulfonyl chloride47% nih.gov
4-Trifluoromethyl4-(trifluoromethyl)benzenesulfonyl chloride44% nih.gov

While the classical sulfonylation of amines with sulfonyl chlorides is robust, modern catalysis offers milder and more functional-group-tolerant alternatives. Transition-metal-catalyzed methods, particularly those using palladium or copper, have emerged for sulfonamide synthesis. acs.orgnih.gov These methods can often start from aryl halides or boronic acids, bypassing the need to prepare sulfonyl chlorides separately. nih.govorganic-chemistry.org For instance, a palladium-catalyzed coupling of an aryl iodide, a sulfur dioxide surrogate like DABSO, and an amine can produce sulfonamides in a one-pot process. organic-chemistry.org Similarly, copper-catalyzed protocols have been developed for the decarboxylative halosulfonylation of aromatic acids, which can then be reacted with amines to furnish sulfonamides. nih.gov

For thiazole synthesis, copper-catalyzed [3+1+1] type condensations and palladium-catalyzed direct arylations of the thiazole C-H bonds represent advanced strategies for building and functionalizing the heterocyclic ring. organic-chemistry.org

The principles of green chemistry are increasingly being applied to the synthesis of thiazoles and sulfonamides to minimize environmental impact. researchgate.net Key strategies include:

Use of Green Solvents : Replacing hazardous organic solvents with water or other environmentally benign alternatives. nih.govresearchgate.net The synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives has been successfully performed in water. nih.gov

Catalysis : Employing recyclable or heterogeneous catalysts to reduce waste and improve reaction efficiency. mdpi.com

Energy Efficiency : Utilizing microwave irradiation or ultrasound synthesis to reduce reaction times and energy consumption. researchgate.net

Atom Economy : Designing multi-component reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. acs.org

These sustainable approaches offer practical and scalable routes to thiazole derivatives with comparable or enhanced yields compared to conventional methods. researchgate.net

Derivatization and Structural Modification Strategies

The core structure of this compound offers several positions for derivatization to explore structure-activity relationships.

Modification of the Benzene Ring : The cyano group at the 3-position can be replaced with a wide variety of other substituents (e.g., nitro, halogen, alkyl, alkoxy groups) by starting with the appropriately substituted benzenesulfonyl chloride. nih.govnih.gov This allows for systematic modulation of the electronic and steric properties of this part of the molecule.

Alkylation/Arylation of the Sulfonamide Nitrogen : The hydrogen on the sulfonamide nitrogen can be substituted with alkyl or benzyl (B1604629) groups. This is typically achieved by treating the parent sulfonamide with an alkyl halide in the presence of a base. This modification significantly alters the hydrogen-bonding capability and lipophilicity of the molecule. nih.gov

Substitution on the Thiazole Ring : The C4 and C5 positions of the thiazole ring are amenable to substitution. This can be accomplished by starting the Hantzsch synthesis with appropriately substituted α-haloketones or by direct functionalization of the pre-formed thiazole ring using methods like palladium-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org

These derivatization strategies allow for the creation of a large number of analogues, enabling a detailed exploration of the chemical space around the parent compound.

Substitutions on the Benzenesulfonamide Moiety for Targeted Research

A primary strategy for derivatizing the lead compound involves substitutions on the benzenesulfonamide portion of the molecule. This approach is often the most direct method for generating a series of analogues with varied electronic and steric properties. The general synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives involves the reaction of 2-aminothiazole with a substituted benzenesulfonyl chloride. excli.denih.gov This reaction is typically carried out in the presence of a base, such as sodium acetate, in an aqueous medium. nih.gov

Researchers have successfully introduced a variety of substituents onto the benzene ring to investigate their impact on biological activity. These modifications can influence the compound's binding affinity to target proteins, as well as its pharmacokinetic profile.

Table 1: Examples of Substitutions on the Benzenesulfonamide Moiety

Substituent at Benzene RingStarting MaterialResulting CompoundReference
4-Cyano4-cyanobenzenesulfonyl chloride4-cyano-N-(thiazol-2-yl)benzenesulfonamide excli.de
3-Nitro3-nitrobenzenesulfonyl chloride3-nitro-N-(thiazol-2-yl)benzenesulfonamide excli.de
4-Fluoro4-fluorobenzenesulfonyl chloride4-fluoro-N-(thiazol-2-yl)benzenesulfonamide nih.gov
4-Bromo4-bromobenzenesulfonyl chloride4-bromo-N-(thiazol-2-yl)benzenesulfonamide nih.gov
4-Methyl4-methylbenzenesulfonyl chloride4-methyl-N-(thiazol-2-yl)benzenesulfonamide nih.gov
4-Methoxy4-methoxybenzenesulfonyl chloride4-methoxy-N-(thiazol-2-yl)benzenesulfonamide nih.gov
4-Chloro4-chlorobenzenesulfonyl chloride4-chloro-N-(thiazol-2-yl)benzenesulfonamide nih.gov
Unsubstitutedbenzenesulfonyl chlorideN-(thiazol-2-yl)benzenesulfonamide nih.gov

Modifications of the Thiazole Ring System

The thiazole ring is a versatile scaffold in medicinal chemistry, offering multiple positions for modification to fine-tune the pharmacological profile of a compound. researchgate.netijnrd.org While direct substitution on the thiazole ring of a pre-formed benzenesulfonamide can be challenging, modifications are often introduced by starting with a substituted 2-aminothiazole derivative, which is then reacted with the appropriate benzenesulfonyl chloride.

The reactivity of the thiazole ring is influenced by the nature and position of its substituents, particularly at the C4 and C5 positions. ijnrd.org Synthetic strategies targeting these positions can lead to a diverse range of analogues. For example, the Hantzsch thiazole synthesis allows for the preparation of various substituted 2-aminothiazoles by reacting a thiourea with an α-haloketone. This classical method provides a straightforward route to analogues with different groups at the C4 and C5 positions of the thiazole ring.

Further derivatization can be achieved on the sulfonamide nitrogen. For instance, N-alkylation or N-allylation of the sulfonamide nitrogen introduces additional functional groups. nih.gov

Table 2: Examples of Modifications Involving the Thiazole Moiety

ModificationStarting MaterialsResulting CompoundReference
N-Allylation4-Nitro-N-(thiazol-2-yl)benzenesulfonamide, allyl bromideN-Allyl-4-nitro-N-(thiazol-2-yl)benzenesulfonamide nih.gov
N-Methylation4-Methyl-N-(thiazol-2-yl)benzenesulfonamide, methyl iodideN,4-Dimethyl-N-(thiazol-2-yl)benzenesulfonamide nih.gov
N-Benzylation4-Methyl-N-(thiazol-2-yl)benzenesulfonamide, benzyl bromideN-Benzyl-4-methyl-N-(thiazol-2-yl)benzenesulfonamide nih.gov

These modifications highlight the adaptability of the thiazole-containing sulfonamide scaffold to incorporate a wide range of chemical diversity.

Introduction of Diverse Heterocyclic Linkers and Functional Groups

To further explore the chemical space and improve biological activity, diverse heterocyclic linkers and functional groups can be introduced into the core structure. This can be achieved by incorporating additional heterocyclic rings or by using linkers to connect the benzenesulfonamide moiety to other pharmacophores. nih.gov This "tail approach" is a common strategy in drug design to enhance selectivity and potency. nih.gov

For example, a series of compounds has been synthesized where a pyranothiazole ring system is attached to the benzenesulfonamide moiety. The synthesis of these complex molecules often involves multi-step reaction sequences.

In another approach, a thiadiazole ring has been incorporated into the structure. For instance, a novel pyrazolone-thiadiazole hybrid molecule was synthesized, demonstrating the feasibility of linking different heterocyclic systems to create more complex and potentially more active compounds. mdpi.com The synthesis of such hybrid molecules often involves the preparation of key intermediates that are then coupled together. mdpi.com

The introduction of linkers, such as an acetamide (B32628) group, between the core structure and another functional group is also a common strategy. nih.gov For example, 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide has been used as an intermediate to synthesize more complex thiazole pyridine (B92270) hybrids. nih.gov

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. stanford.edunih.gov This approach is particularly well-suited for exploring the structure-activity relationships of scaffolds like this compound. By systematically varying the substituents on both the benzenesulfonamide and thiazole rings, a diverse library of analogues can be synthesized and tested.

The principles of combinatorial synthesis involve the use of a common reaction sequence with a variety of building blocks. stanford.edu For the synthesis of benzenesulfonamide derivatives, a library could be generated by reacting a panel of substituted 2-aminothiazoles with a panel of substituted benzenesulfonyl chlorides in a parallel fashion. This would allow for the rapid production of a large number of distinct compounds.

While specific examples of large-scale combinatorial synthesis of this compound analogues are not extensively detailed in the provided search results, the methodologies described for individual analogue synthesis are amenable to adaptation for combinatorial approaches. The use of solid-phase synthesis, where one of the reactants is attached to a solid support, can facilitate the purification and handling of the resulting library of compounds. The industrialization of chemistry through robotics and computational tools is a key aspect of modern combinatorial synthesis. stanford.edu

Structure Activity Relationship Sar of 3 Cyano N Thiazol 2 Yl Benzenesulfonamide and Its Analogues

Contribution of the Sulfonamide Moiety to Biological Activity

The sulfonamide group (-SO₂NH-) is a cornerstone of the biological activity observed in this class of compounds. ajchem-b.comresearchgate.netajchem-b.com Historically, sulfonamides were among the first antimicrobial agents to be widely used, and their utility has since expanded to a broad spectrum of therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. ajchem-b.comresearchgate.netajchem-b.comnih.gov The sulfonamide moiety is a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. nih.gov

The acidic nature of the sulfonamide proton and the hydrogen bond acceptor capacity of the sulfonyl oxygens allow for specific and strong interactions with amino acid residues within the active sites of enzymes and receptors. vu.nl For instance, in many kinase inhibitors, the sulfonamide group mimics the phosphate (B84403) group of ATP, enabling it to bind to the hinge region of the kinase domain. The geometry and electronic properties of the sulfonamide group are thus critical for molecular recognition and binding affinity.

Furthermore, the sulfonamide moiety can influence the physicochemical properties of the molecule, such as solubility and bioavailability. nih.gov The polar nature of this group can enhance water solubility, which is often a desirable trait for drug candidates. nih.gov Modifications to the sulfonamide nitrogen, such as alkylation or incorporation into a heterocyclic ring, can modulate its acidity and hydrogen bonding potential, thereby fine-tuning the biological activity and pharmacokinetic profile of the compound.

Role of the Thiazole (B1198619) Ring System in Bioactivity and Selectivity

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is another privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov Its incorporation into the structure of 3-Cyano-N-(thiazol-2-yl)benzenesulfonamide is significant for both bioactivity and selectivity. globalresearchonline.netglobalresearchonline.netbohrium.com The thiazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. bohrium.com

The nitrogen and sulfur atoms of the thiazole ring are potential hydrogen bond acceptors, while the aromatic nature of the ring allows for π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The specific substitution pattern on the thiazole ring can profoundly impact its electronic properties and steric profile, thereby influencing its binding orientation and affinity.

For example, the position of attachment of the benzenesulfonamide (B165840) group to the thiazole ring (e.g., at the 2-position) is crucial. This specific linkage dictates the spatial arrangement of the entire molecule, which in turn determines how it fits into the binding pocket of its target. Different substituents on the thiazole ring can also be introduced to explore specific interactions within the target's active site, leading to enhanced potency and selectivity. Studies have shown that even minor modifications to the thiazole moiety can lead to significant changes in the pharmacological profile. academie-sciences.fr

Influence of Cyano Group Substitutions on Pharmacological Profiles

In the context of this compound, the cyano group on the benzene (B151609) ring can enhance binding affinity by acting as a hydrogen bond acceptor or by participating in dipole-dipole interactions. nih.gov Its linear geometry allows it to fit into narrow, sterically constrained pockets within a binding site. nih.gov

Furthermore, the cyano group can serve as a bioisostere for other functional groups, such as a carbonyl or a halogen atom. This substitution can lead to improved metabolic stability, as the cyano group is generally resistant to metabolic degradation. nih.gov The introduction of a nitrile can also improve pharmacokinetic properties by enhancing solubility and bioavailability. nih.govnih.gov The position of the cyano group on the benzenesulfonamide ring is also a critical determinant of activity. For instance, a meta-substitution (3-position) may direct the molecule to a different binding orientation compared to an ortho- or para-substitution, leading to a different pharmacological outcome.

Impact of Aromatic and Heterocyclic Substituents on Potency and Specificity

The potency and specificity of this compound analogues can be significantly modulated by the introduction of various aromatic and heterocyclic substituents on either the benzenesulfonamide or the thiazole ring. tandfonline.commdpi.com These substituents can influence the molecule's size, shape, lipophilicity, and electronic properties, all of which are critical for its interaction with the biological target. nih.gov

For instance, adding hydrophobic groups to the aromatic ring can enhance binding to targets with hydrophobic pockets through the hydrophobic effect. nih.gov Conversely, introducing polar or charged groups can promote interactions with hydrophilic regions of the target. The nature of the substituent also plays a role; electron-donating groups can increase the electron density of the aromatic ring, potentially strengthening cation-π interactions, while electron-withdrawing groups can have the opposite effect. vu.nl

The choice of the heterocyclic substituent is also crucial. Different heterocycles (e.g., pyridine (B92270), thiophene (B33073), indole) offer distinct electronic and steric properties, as well as different hydrogen bonding capabilities. nih.govmdpi.com This allows for fine-tuning of the molecule's interaction profile to achieve higher potency and selectivity for the desired target over off-targets. For example, a pyridine ring introduces a basic nitrogen atom that can act as a hydrogen bond acceptor, an interaction not possible with a thiophene ring. nih.gov

Table 1: Impact of Aromatic and Heterocyclic Substituents on Biological Activity

Parent Compound Substituent Position of Substitution Observed Effect on Potency/Specificity
BenzenesulfonamidePhenylVariesCan enhance activity depending on other substitutions. acs.org
BenzenesulfonamidePyridineVariesOften favorable due to hydrogen bonding capabilities. nih.gov
BenzenesulfonamideThiopheneVariesCan be a favorable substitution. nih.gov
BenzenesulfonamideIndoleVariesCan interact with key residues in the active site. mdpi.com
BenzenesulfonamideNaphthaleneVariesGenerally well-tolerated and can improve potency. acs.org
BenzenesulfonamideQuinolineVariesCan lead to better potency. acs.org
BenzenesulfonamideBenzothiazoleVariesCan result in good activity. acs.org

This table is for illustrative purposes and the actual effects can be target-dependent.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a profound role in the structure-activity relationship of drug candidates. While this compound itself is achiral, the introduction of chiral centers through the addition of certain substituents can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. researchgate.net

Biological targets, such as enzymes and receptors, are chiral environments, and they often exhibit stereoselectivity in their interactions with small molecules. One enantiomer may bind with high affinity and elicit the desired pharmacological response, while the other enantiomer may be significantly less active or even produce undesirable off-target effects.

Mechanistic Insights into the Biological Activities of 3 Cyano N Thiazol 2 Yl Benzenesulfonamide Analogues

Enzyme Inhibition Mechanisms

The core structure, featuring a benzenesulfonamide (B165840) group linked to a thiazole (B1198619) ring, serves as a privileged scaffold in medicinal chemistry. Modifications to this structure have yielded analogues that can selectively target different enzymes, leading to specific biological outcomes. The following sections detail the inhibition mechanisms of these analogues against various enzymatic targets.

The sulfonamide moiety is a classic zinc-binding group, making 3-Cyano-N-(thiazol-2-yl)benzenesulfonamide analogues potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov These enzymes are integral to processes like pH homeostasis and electrolyte secretion. nih.gov

The primary mechanism of inhibition involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion located in the active site of the enzyme. This binding displaces or prevents the binding of a zinc-coordinated water molecule (or hydroxide (B78521) ion), which is essential for the catalytic cycle. The inhibitor is further stabilized by hydrogen bonds between its sulfonamide group and the side chain of a key amino acid residue, typically Threonine 199 in human CA II (hCA II). nih.gov

The tail of the inhibitor, which includes the cyano-substituted phenyl and the thiazole ring, extends into the active site cavity, forming van der Waals and hydrophobic interactions with various amino acid residues. nih.gov These interactions significantly influence the binding affinity and isoform selectivity of the inhibitor. nih.gov For instance, benzenesulfonamide-thiazolidinone derivatives have shown potent inhibitory activities against hCA II and the tumor-associated isoform hCA IX. nih.gov Similarly, thiazolone-benzenesulfonamide analogues have demonstrated excellent, low nanomolar inhibition of hCA II and hCA VII. nih.gov

The folate metabolic pathway is crucial for the synthesis of nucleic acids and certain amino acids, making its enzymes attractive targets for antimicrobial and anticancer agents. nih.govmdpi.com Analogues of this compound have been investigated for their ability to modulate enzymes in this pathway, such as Dihydrofolate Reductase (DHFR) and Dihydropteroate (B1496061) Synthase (DHPS).

DHPS is the target for sulfonamide antibiotics. nih.govwikipedia.org These drugs act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.govwikipedia.org The sulfonamide group of the inhibitor competes with pABA for binding to the active site of DHPS, thereby preventing the synthesis of dihydropteroate, a precursor to folic acid. nih.gov The thiazole and substituted phenyl rings of the analogues can further interact with the enzyme's active site, potentially enhancing binding affinity.

DHFR inhibitors also block the folate pathway, but at a later step, by preventing the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com While the benzenesulfonamide scaffold is more classically associated with DHPS inhibition, the broader chemical space of its analogues allows for structures that can also fit into the active site of DHFR. tandfonline.com These "non-classical" antifolates are typically lipophilic and can enter cells without relying on folate transport systems. mdpi.com Molecular docking studies have suggested that benzenesulfonamide derivatives can act as suitable inhibitors against the DHFR enzyme. tandfonline.com

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription, and their aberrant activity is a hallmark of many cancers. nih.govthieme-connect.com Analogues bearing the N-(thiazol-2-yl)benzenesulfonamide scaffold have shown potential as kinase inhibitors, including targeting CDK5.

The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the kinase. The heterocyclic thiazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. The cyano-benzenesulfonamide portion of the molecule can then occupy other regions of the ATP pocket, forming additional interactions that contribute to the inhibitor's potency and selectivity. nih.gov For example, a series of (2,4-diaminothiazol-5-yl)methanone derivatives demonstrated high potency and selectivity for CDK2 and CDK5. nih.gov The development of such inhibitors can lead to the suppression of retinoblastoma phosphorylation and the induction of apoptosis in cancer cells. nih.gov

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, particularly in liver and adipose tissue. nih.govnih.govmdpi.com Overactivity of this enzyme is linked to metabolic syndrome, including obesity, insulin (B600854) resistance, and hypertension. nih.govnih.gov

Analogues of this compound have been developed as inhibitors of 11β-HSD1. researchgate.net These inhibitors act by competing with either the substrate (cortisone) or the cofactor (NADPH) for binding to the enzyme's active site. mdpi.com The thiazole ring and substituted benzenesulfonamide core can fit into the active site, forming interactions that block the catalytic activity. The selectivity of these inhibitors for 11β-HSD1 over the related isoform, 11β-HSD2, is crucial to avoid unwanted side effects. researchgate.netnih.gov Successful inhibition of 11β-HSD1 in preclinical models has been shown to decrease blood pressure, improve glucose intolerance, and reduce hypertriglyceridemia. nih.gov

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous "client" proteins, many of which are involved in cancer-promoting signaling pathways. nih.govfrontiersin.org Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govatlasgeneticsoncology.org

The N-terminal domain of Hsp90 contains an ATP-binding pocket that is essential for its chaperone activity. atlasgeneticsoncology.org Analogues of this compound can be designed to act as ATP-competitive inhibitors. These small molecules occupy the ATP-binding site, preventing the conformational changes necessary for Hsp90 function. atlasgeneticsoncology.org This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of oncogenic client proteins via the proteasome pathway. atlasgeneticsoncology.org This can simultaneously interrupt multiple signaling pathways essential for tumor cell survival and proliferation. nih.gov

The chemical versatility of the this compound scaffold allows its analogues to interact with a variety of other enzymatic targets. For example, certain benzenesulfonamide-thiazolidinone hybrids have been investigated as multi-target ligands for type 2 diabetes by inhibiting α-glucosidase in addition to carbonic anhydrase II. bohrium.com The inhibition of α-glucosidase slows down carbohydrate digestion and absorption, helping to manage postprandial hyperglycemia.

Furthermore, derivatives of 2-aminothiazole (B372263) sulfonamides have been synthesized and evaluated for their antioxidant properties, suggesting interactions with enzymes involved in managing oxidative stress. nih.govexcli.de The specific mechanisms for these interactions vary but generally involve the compound binding to the active or allosteric sites of the target enzymes, thereby modulating their catalytic function. The diverse biological activities reported for this class of compounds underscore the potential for developing novel therapeutics by modifying this privileged chemical structure. excli.de

Cellular and Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound and its analogues are attributed to a combination of mechanisms that target fundamental bacterial processes, leading to the inhibition of growth and induction of cell death. These mechanisms primarily involve the disruption of the bacterial cell membrane and interference with essential metabolic activities.

Bacterial Membrane Disruption and Permeability Alterations

Certain N-(thiazol-2-yl)benzenesulfonamide derivatives, particularly when used in conjunction with other molecules like cell-penetrating peptides, have been shown to exert their antimicrobial effect by physically damaging the bacterial cell membrane. One study synthesized derivatives of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide and investigated their activity when complexed with the cell-penetrating peptide octaarginine. nih.govnih.govul.ie This complex was observed to create pores in the bacterial cell membranes. nih.govnih.govul.ie This action compromises the integrity of the membrane, leading to leakage of intracellular contents and ultimately, cell death. nih.gov It is hypothesized that this direct physical disruption of the membrane is a novel mechanism of action that could potentially reduce the likelihood of resistance development. nih.gov The octaarginine-drug complex demonstrated faster killing kinetics against bacterial cells compared to the drug alone. nih.govnih.govul.ie

Interference with Microbial Metabolic Pathways (e.g., nucleic acid synthesis)

A primary and well-established mechanism for sulfonamide-based antimicrobials is the disruption of the folic acid synthesis pathway, which is critical for the production of nucleic acids (DNA and RNA). researchgate.net Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment, making this pathway an excellent target for selective toxicity. researchgate.net

Sulfonamides, including thiazole-benzenesulfonamide analogues, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govresearchgate.net They achieve this by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA). researchgate.net By competitively binding to the active site of DHPS, these compounds block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. researchgate.net Tetrahydrofolate is an essential cofactor required for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. researchgate.net The interruption of this biosynthetic pathway directly compromises the bacterium's ability to replicate its genetic material and grow, leading to a bacteriostatic effect. researchgate.net

Mechanisms of Anticancer Activity

Analogues of this compound have demonstrated significant potential as anticancer agents through their ability to trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. These effects are mediated by the modulation of key cell signaling pathways that are often dysregulated in cancer.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The anticancer action of benzenesulfonamide derivatives is frequently linked to their capacity to induce cell cycle arrest and apoptosis in malignant cells. nih.govualberta.camdpi.com For instance, a study on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative (Sulfonamide S1) in acute leukemia cell lines (K562 and Jurkat) revealed its ability to induce cell cycle arrest and activate apoptotic pathways. ualberta.canih.govresearchgate.net

In K562 cells, the compound caused cell cycle arrest at the G2/M phase and triggered both extrinsic and intrinsic apoptosis. ualberta.canih.gov This was accompanied by an increased expression of the Fas receptor (FasR) and Apoptosis-Inducing Factor (AIF), as well as a loss of mitochondrial potential and activation of caspase-3. ualberta.canih.gov In Jurkat cells, the same compound induced a blockade at the G0/G1 phase and initiated intrinsic apoptosis, characterized by the loss of mitochondrial potential and a reduction in the expression of Survivin, an anti-apoptotic protein. ualberta.canih.gov

Similarly, another benzenesulfonamide derivative, B220 [7-(4′-cyanophenyl) indoline-1-benzenesulfonamide], was identified as a potent mitotic inhibitor in colorectal cancer cells. nih.gov B220 treatment led to an accumulation of cells in the G2/M phase of the cell cycle, followed by a shift to an apoptotic subG1 phase. nih.gov This process was associated with the inhibition of anti-apoptotic proteins and the significant activation of initiator caspases (caspase-8, -9) and an executioner caspase (caspase-3). nih.gov

Compound ClassCell LineEffect on Cell CycleApoptotic PathwayKey Molecular Events
2,4-DinitrobenzenesulfonamideK562 (Leukemia)G2/M ArrestExtrinsic & IntrinsicIncreased FasR, AIF expression; Caspase-3 activation ualberta.canih.gov
2,4-DinitrobenzenesulfonamideJurkat (Leukemia)G0/G1 ArrestIntrinsicReduced Survivin expression ualberta.canih.gov
Indoline-benzenesulfonamideHCT116 (Colorectal)G2/M ArrestIntrinsic & ExtrinsicActivation of Caspase-3, -8, -9; PARP cleavage nih.gov

Modulation of Cell Signaling Pathways in Cancer

The pro-apoptotic and cell cycle-inhibitory effects of these compounds are a consequence of their interaction with specific cellular signaling pathways. One important mechanism is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many hypoxic tumors and contributes to their survival and proliferation. semanticscholar.org Certain aryl thiazolone-benzenesulfonamides have shown a significant and selective inhibitory effect against CA IX. semanticscholar.org By inhibiting CA IX, these compounds can disrupt the pH regulation of the tumor microenvironment, leading to reduced cancer cell viability. semanticscholar.org

Furthermore, the anticancer activity of some benzenesulfonamides is linked to the modulation of stress-activated protein kinase pathways. For example, the induction of G2/M arrest and apoptosis by the compound B220 in HCT116 cells was found to be associated with the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov Natural products used in cancer therapy are known to affect a wide array of signaling pathways, including those controlling proliferation, apoptosis, and metastasis, and sulfonamide derivatives appear to engage with these complex networks to exert their effects. nih.gov

Neuropharmacological Action Mechanisms (e.g., Anticonvulsant Activity)

Thiazole-containing sulfonamides have been investigated for their neuropharmacological activities, particularly as anticonvulsant agents. Their mechanism of action in the central nervous system (CNS) is thought to involve the modulation of key enzymes and neurotransmitter systems that regulate neuronal excitability.

A prominent proposed mechanism for the anticonvulsant effect of certain sulfonamide derivatives is the inhibition of carbonic anhydrase (CA) enzymes in the brain. nih.govresearchgate.net Inhibition of these enzymes can lead to an accumulation of carbon dioxide (CO2), which has been suggested to contribute to the anticonvulsant effect. researchgate.net

Another potential mechanism involves the enhancement of GABAergic neurotransmission. nih.gov Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. One study evaluated a series of 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide analogues using a picrotoxin-induced convulsion method. nih.gov Picrotoxin is an antagonist that blocks the chloride channel linked to the GABAA receptor, thereby inhibiting its function. nih.gov The finding that these compounds showed a significant anticonvulsant effect in this model suggests they may act by enhancing GABAergic neurotransmission, counteracting the effect of picrotoxin. nih.gov

Additionally, some thiazole derivatives have been explored as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in excitatory synaptic transmission. mdpi.com While not directly demonstrated for this compound, modulation of these receptors represents another plausible avenue for the neuropharmacological effects of related thiazole-containing compounds. mdpi.com


Oxidative Stress Modulation in Antioxidant Activity

The antioxidant properties of this compound analogues are attributed to their ability to modulate oxidative stress, primarily through radical scavenging and interaction with antioxidant enzyme systems. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is implicated in a variety of neurodegenerative disorders and other pathological conditions. mdpi.com

The core chemical structures of these analogues, featuring both thiazole and sulfonamide moieties, are considered privileged scaffolds in drug discovery due to their diverse bioactive properties, including antioxidant activities. nih.govexcli.de The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize free radicals. The radical scavenging activity of various N-(thiazol-2-yl)benzenesulfonamide derivatives has been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. nih.gov In this assay, the ability of the compounds to bleach the purple-colored DPPH solution indicates their free radical scavenging capacity.

Furthermore, some analogues have demonstrated the ability to mimic the activity of superoxide (B77818) dismutase (SOD), an essential endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. nih.gov This SOD-mimic activity suggests a direct role in the detoxification of harmful ROS. For instance, studies on a series of 2-aminothiazole sulfonamide derivatives have shown that certain compounds exhibit potent SOD-like activity, with some derivatives showing up to 99.02% SOD activity. nih.gov The antioxidant potential of these compounds is often influenced by the nature and position of substituents on the benzenesulfonamide ring. nih.gov

Table 1: Antioxidant Activity of Selected N-(thiazol-2-yl)benzenesulfonamide Analogues

CompoundSubstituentDPPH Scavenging Activity (%)SOD-mimic Activity (%)IC50 (µM) for SOD-mimic Activity
6 m-Cl-64.14591.88
8 p-Cl90.0999.02188.27
9 o-NO2-50.541090.24
10 m-NO2-92.05362.67
12 p-NO2-69.31606.78
Data sourced from in vitro antioxidant assays. nih.gov

Antiviral Mechanisms

Analogues of this compound have emerged as a class of compounds with significant antiviral potential against a broad spectrum of viruses. nih.gov The thiazole ring is a key pharmacophore found in numerous compounds with demonstrated antiviral properties. nih.gov The mechanisms of antiviral action are varied and often depend on the specific viral target and the structural features of the analogue.

One of the primary antiviral mechanisms involves the inhibition of viral replication. itmedicalteam.pl Thiazole derivatives have been reported to inhibit the replication of a wide range of RNA and DNA viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.govresearchgate.net For instance, some benzenesulfonamide-based spirothiazolidinones have shown activity against influenza A/H1N1, A/H3N2, and B viruses, as well as herpes simplex virus type 1 (HSV-1). nih.gov

The sulfonamide moiety, in conjunction with aromatic or heteroaromatic rings, also contributes to the antiviral activity. nih.gov The precise molecular targets for these compounds are still under investigation, but they are thought to interfere with key viral enzymes or proteins essential for the viral life cycle. For example, some thiazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, effectively halting the conversion of the viral RNA genome into DNA. itmedicalteam.pl The development of new, safe, and effective antiviral drugs is critical, particularly with the rise of drug-resistant viral strains, and thiazole-containing sulfonamides represent a promising avenue for research. nih.gov

Antimalarial Mechanisms

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium, necessitates the discovery of novel antimalarial agents with new mechanisms of action. nih.govdntb.gov.ua Analogues of this compound have been investigated as potential antimalarial compounds, with some derivatives showing promising activity.

A key proposed mechanism for the antimalarial action of some benzenesulfonamide derivatives is the inhibition of essential parasitic enzymes. One such target is the Plasmodium falciparum Histo aspartic protease (HAP), an enzyme crucial for the degradation of hemoglobin within the parasite's food vacuole. nih.gov In silico screening of benzene (B151609) sulfonamide substituted pyrazole-pyrazoline derivatives has revealed that these compounds can bind to the catalytic residues of HAP, suggesting a potential inhibitory mechanism. nih.gov Molecular dynamics simulation studies further support the stable binding of these ligands to the enzyme's active site. nih.gov

While direct studies on this compound for antimalarial activity are limited, the broader class of sulfonamides has a history in antimalarial therapy, often used in combination with other drugs like pyrimethamine. nih.gov The traditional mechanism of action for sulfa drugs in malaria is the inhibition of dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway of the parasite. However, the exploration of other targets like HAP indicates that newer sulfonamide derivatives may possess alternative or multiple mechanisms of action. It is important to note that not all derivatives within this chemical class show significant antiplasmodial activity. For instance, a study on 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives found them to be inefficient against Plasmodium. mdpi.com

Other Proposed Mechanisms of Biological Efficacy

Beyond their antioxidant, antiviral, and antimalarial activities, analogues of this compound have been shown to exert a range of other biological effects through various mechanisms, primarily centered on enzyme inhibition.

A significant area of investigation is the inhibition of carbonic anhydrases (CAs). researchgate.netnih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various human CA (hCA) isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets. Benzenesulfonamide derivatives, particularly those incorporating a thiazolidinone moiety, have been synthesized and evaluated as inhibitors of hCA isoforms, such as hCA II and the tumor-associated hCA IX. researchgate.net Docking studies have shown that these compounds can efficiently bind to the active site of these enzymes. researchgate.net

Inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is another reported mechanism for some 2-aminothiazole derivatives. nih.gov These enzymes are critical for the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. Certain 2-amino-4-arylthiazole compounds have demonstrated potent inhibitory activity against both hCA isoenzymes and cholinesterases. nih.gov

Furthermore, some benzenesulfonamide analogues have been identified as kinase inhibitors. nih.gov For example, certain derivatives have shown inhibitory activity against the tropomyosin receptor kinase A (TrkA), a potential target for the treatment of glioblastoma. nih.gov The proposed mechanism involves the binding of the compound to the active site of the kinase, thereby blocking its downstream signaling pathways. nih.gov Additionally, other enzyme inhibitory activities have been noted for related thiazole derivatives, including urease, α-glucosidase, and α-amylase inhibition, highlighting the diverse therapeutic potential of this class of compounds. nih.gov

Computational and in Silico Studies of 3 Cyano N Thiazol 2 Yl Benzenesulfonamide

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thiazole (B1198619) benzenesulfonamide (B165840) derivatives, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

Researchers typically dock these compounds into the active sites of enzymes or receptors implicated in disease. For instance, studies on similar sulfonamide derivatives have explored their binding modes with targets like carbonic anhydrases, kinases, and various microbial enzymes. The analysis of these docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding affinity is often calculated as a docking score, which helps in ranking potential inhibitors. For example, in studies of related compounds, interactions with key amino acid residues like Thr199 and the coordination with zinc ions in the active site of carbonic anhydrase have been shown to be critical for inhibitory activity.

Target Protein ExampleKey Interacting Residues (Hypothetical for the title compound)Type of InteractionReference Scaffold
Carbonic Anhydrase IXHis94, His96, His119, Thr199, Zn²⁺Hydrogen Bonding, Metal CoordinationBenzenesulfonamides
Dihydrofolate ReductaseLeu28, Phe31, Ile50, Ser59Hydrophobic Interactions, H-BondingHeterocyclic Sulfonamides
Cyclin-Dependent KinaseVal18, Ala31, Phe80, Leu132Hydrophobic Interactions, H-BondingThiazolidinone derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. For N-(thiazol-2-yl)benzenesulfonamide derivatives, DFT studies provide fundamental insights into their molecular properties.

These calculations can optimize the molecular geometry to its lowest energy state and compute various electronic properties. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and polarizability, indicating a greater ease of charge transfer within the molecule. This information is vital for understanding potential reaction mechanisms and biological interactions.

ParameterSignificanceTypical Findings for Related Compounds
HOMO Energy Represents the ability to donate an electronThe distribution is often on the electron-rich thiazole and sulfonamide groups.
LUMO Energy Represents the ability to accept an electronThe distribution is typically over the benzenoid ring system.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stabilityA lower energy gap correlates with higher chemical reactivity.
Molecular Electrostatic Potential (MEP) Maps charge distribution, predicting sites for electrophilic and nucleophilic attackNegative potential is usually located on electronegative atoms like oxygen and nitrogen.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like thiazole benzenesulfonamides, QSAR models can predict the activity of new, unsynthesized derivatives.

To build a QSAR model, a set of molecules with known activities is used as a training set. Various molecular descriptors (physicochemical, topological, and electronic) are calculated for each molecule. Statistical methods are then used to generate an equation that correlates these descriptors with biological activity. Studies on similar sulfonamides have shown that descriptors related to lipophilicity (logP) and electronic properties are often crucial for their activity. These models serve as valuable guides for designing more potent analogues by indicating which structural modifications are likely to enhance activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For the 3-Cyano-N-(thiazol-2-yl)benzenesulfonamide-protein complex, MD simulations can provide detailed insights into the stability of the binding pose predicted by molecular docking.

By simulating the complex in a dynamic, solvated environment, MD can assess the flexibility of both the ligand and the protein's active site. It helps to validate the key interactions observed in docking and can reveal important conformational changes that occur upon ligand binding. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) over the simulation time. Such simulations are critical for confirming the durability of ligand-receptor interactions and refining the understanding of the binding mechanism.

In Silico ADMET Predictions for Research Optimization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. Various computational models and online tools are used to predict these pharmacokinetic and toxicological properties based on the molecular structure.

For compounds like this compound, these predictions help to identify potential liabilities, such as poor oral bioavailability, high toxicity, or undesirable metabolic pathways, before committing resources to synthesis. Parameters like Lipinski's rule of five, predicted aqueous solubility (logS), blood-brain barrier penetration, and potential for hERG inhibition are commonly evaluated. This early-stage filtering helps optimize lead compounds and increases the probability of success in later developmental stages.

ADMET PropertyImportance in Drug DiscoveryTypical Prediction for Sulfonamide-like Scaffolds
Absorption Predicts oral bioavailability (e.g., Lipinski's Rule of Five)Generally compliant, indicating potential for oral administration.
Distribution Predicts how the compound spreads through the body (e.g., Blood-Brain Barrier penetration)Variable, depending on specific substitutions and lipophilicity.
Metabolism Predicts interaction with Cytochrome P450 enzymesOften predicted to be substrates for CYP enzymes.
Excretion Predicts how the compound is eliminated from the bodyTypically predicted via renal clearance.
Toxicity Predicts potential adverse effects (e.g., hERG inhibition, mutagenicity)Generally predicted to have low toxicity, but case-specific.

Preclinical Research Methodologies and Findings for 3 Cyano N Thiazol 2 Yl Benzenesulfonamide Analogues

In Vitro Biological Assays

Enzyme Inhibition Assays (e.g., CA, DHPS, DHFR, Kinases)

Analogues of 3-cyano-N-(thiazol-2-yl)benzenesulfonamide have been the subject of extensive investigation as inhibitors of various enzymes, most notably carbonic anhydrases (CAs) and protein kinases. The inherent chemical features of the benzenesulfonamide (B165840) and thiazole (B1198619) moieties predispose these compounds to interact with the active sites of numerous enzymes, leading to modulation of their catalytic activity.

Carbonic Anhydrase (CA) Inhibition: A significant body of research has focused on the inhibitory effects of thiazolyl-benzenesulfonamide derivatives against human (h) and bacterial carbonic anhydrases. A series of thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives demonstrated potent inhibition against hCA I and hCA II isoforms. The IC50 values for these compounds ranged from 113 to 395.8 nM for hCA I and 91.9 to 516 nM for hCA II. nih.gov Correspondingly, the inhibition constants (Ki) were between 77.38 and 319.59 nM for hCA I and 62.79 to 425.89 nM for hCA II. nih.gov

Further studies on 4-anilinoquinazoline-based benzenesulfonamides revealed single-digit nanomolar activity against hCA II, with compounds 4a and 4e showing Ki values of 2.4 nM and 4.6 nM, respectively. semanticscholar.org These compounds also showed potent inhibition of the tumor-associated isoforms hCA IX and hCA XII. semanticscholar.org For instance, compound 4f was a highly potent inhibitor of hCA IX with a Ki of 86.5 nM, while compound 3b was most effective against hCA XII with a Ki of 39.4 nM. semanticscholar.org Similarly, thiazolone-benzenesulfonamides have been identified as effective inhibitors of hCA IX, with some derivatives exhibiting Ki values in the range of 10.93–25.06 nM. nih.gov

Kinase Inhibition: The benzenesulfonamide scaffold is also recognized for its potential in developing kinase inhibitors. Analogues have been investigated for their activity against receptor tyrosine kinases (RTKs) like the tropomyosin receptor kinase A (TrkA), which is a target in glioblastoma (GBM) treatment. One such derivative, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfon-amide (AL106), was identified as a potential anti-GBM agent with an IC50 value of 58.6 µM in U87 cells, which overexpress TrkA. semanticscholar.org Another thiazolyl benzenesulfonamide derivative, DSA3, demonstrated potent inhibition of the ATPase activity of Staphylococcus aureus thymidine (B127349) kinase (TK) with an IC50 value of 6.99 µM, highlighting its potential as a novel antimicrobial agent by targeting bacterial DNA synthesis. researchgate.net

Interactive Data Table: Enzyme Inhibition by this compound Analogues
Analogue ClassEnzyme TargetInhibition Value (Ki / IC50)Source
Thiazol-(2(3H)-ylideneamino)benzenesulfonamideshCA IKi: 77.38–319.59 nM nih.gov
Thiazol-(2(3H)-ylideneamino)benzenesulfonamideshCA IIKi: 62.79–425.89 nM nih.gov
4-Anilinoquinazoline-benzenesulfonamide (4a)hCA IIKi: 2.4 nM semanticscholar.org
4-Anilinoquinazoline-benzenesulfonamide (4e)hCA IIKi: 4.6 nM semanticscholar.org
4-Anilinoquinazoline-benzenesulfonamide (4f)hCA IXKi: 86.5 nM semanticscholar.org
4-Anilinoquinazoline-benzenesulfonamide (3b)hCA XIIKi: 39.4 nM semanticscholar.org
Thiazolone-benzenesulfonamideshCA IXKi: 10.93–25.06 nM nih.gov
Benzenesulfonamide analogue (AL106)TrkA KinaseIC50: 58.6 µM semanticscholar.org
Thiazolyl benzenesulfonamide (DSA3)S. aureus Thymidine KinaseIC50: 6.99 µM researchgate.net

Antimicrobial Susceptibility Testing (Bacterial, Fungal Strains)

Derivatives of N-(thiazol-2-yl)benzenesulfonamide have shown promise as antimicrobial agents, with activity observed against both Gram-positive and Gram-negative bacteria. The combination of the thiazole and sulfonamide moieties, both known for their antibacterial properties, forms the basis for this activity.

In one study, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated. nih.gov Several of these compounds displayed potent antibacterial activity. Specifically, derivatives with 4-tert-butyl and 4-isopropyl substitutions on the benzenesulfonamide ring showed attractive activity against multiple bacterial strains. nih.govnih.gov The isopropyl-substituted derivative was particularly effective, exhibiting a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.govnih.gov Another thiazolyl benzenesulfonamide derivative, DSA3, which targets thymidine kinase, showed potent activity against S. aureus (ATCC 29213) with an MIC value of 50 µM. researchgate.net

Interactive Data Table: Antimicrobial Activity of this compound Analogues
Analogue/DerivativeBacterial StrainMIC ValueSource
Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideStaphylococcus aureus3.9 µg/mL nih.govnih.gov
Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideAchromobacter xylosoxidans3.9 µg/mL nih.govnih.gov
Thiazolyl benzenesulfonamide (DSA3)Staphylococcus aureus (ATCC 29213)50 µM researchgate.net

Cell-Based Anticancer and Antiproliferative Assays (e.g., specific human carcinoma cell lines)

The anticancer potential of this compound analogues has been evaluated against a variety of human carcinoma cell lines. These studies utilize cell viability and proliferation assays to determine the cytotoxic and cytostatic effects of the compounds.

One study investigated a hybrid isoindole-thiazole derivative, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, which was screened against the NCI-60 panel of human tumor cell lines. dmed.org.ua This compound displayed significant antimitotic activity, with mean GI50 (50% growth inhibition) and TGI (total growth inhibition) values of 15.72 µM and 50.68 µM, respectively. dmed.org.ua It showed particular sensitivity against the colon cancer cell line COLO 205. dmed.org.ua The compound also demonstrated potent cytotoxic effects against several other cell lines at a concentration of 10⁻⁵ M, including non-small cell lung cancer (HOP-62), CNS cancer (SF-539), melanoma (MDA-MB-435), ovarian cancer (OVCAR-8), prostate cancer (DU-145), and breast cancer (MDA-MB-468). dmed.org.ua

Other research has focused on pyrimidine (B1678525) derivatives incorporating the thiazole scaffold. Compounds in this class have shown efficacy against human lung (A549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines. ekb.eg For example, two compounds, 43 and 44, exhibited IC50 values of 2.14 µM, 3.59 µM, 5.52 µM, and 3.69 µM against A549, HCT-116, PC-3, and MCF-7 cell lines, respectively. ekb.eg

Interactive Data Table: Anticancer Activity of this compound Analogues
Analogue/DerivativeCell LineCancer TypeActivity (GI50 / IC50)Source
2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneNCI-60 Panel (Mean)VariousGI50: 15.72 µM dmed.org.ua
COLO 205Colon CancerHigh Sensitivity (SI = 9.24) dmed.org.ua
Pyrimidine Derivatives (Compound 43/44)A549Lung CancerIC50: 2.14 µM ekb.eg
HCT-116Colon CancerIC50: 3.59 µM ekb.eg
PC-3Prostate CancerIC50: 5.52 µM ekb.eg
MCF-7Breast CancerIC50: 3.69 µM ekb.eg

Antioxidant Capacity Assessments (e.g., DPPH, SOD-mimic)

The antioxidant potential of thiazole sulfonamide derivatives has been explored through in vitro assays that measure their ability to scavenge free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the superoxide (B77818) dismutase (SOD)-mimic activity assay are commonly employed for this purpose.

A study on a series of 2-aminothiazole (B372263) sulfonamide derivatives, including 4-cyano-N-(thiazol-2-yl)benzenesulfonamide (compound 4), investigated their antioxidant properties. nih.gov In the DPPH assay, all tested compounds exhibited radical scavenging activity. nih.gov Compound 8 in the series, which has a para-chloro substitution on the benzene (B151609) ring, showed the highest activity with 90.09% DPPH scavenging at a concentration of 300 μg/mL. nih.gov

In the SOD-mimic activity assay, the same series of compounds was evaluated for their ability to neutralize superoxide anions. nih.gov All compounds, with one exception, displayed SOD-mimic activity, with percent SOD values ranging from 5.41% to 99.02% at 300 μg/mL. nih.gov Compound 8 was again the most potent, exhibiting 99.02% SOD-mimic activity. nih.gov These findings suggest that the combination of the thiazole and sulfonamide moieties can yield compounds with significant antioxidant capabilities. nih.gov

Interactive Data Table: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives
CompoundSubstitution on Benzene Ring% DPPH Scavenging (at 300 µg/mL)% SOD-mimic Activity (at 300 µg/mL)Source
Compound 8p-Cl90.09%99.02% nih.gov
Compound 10m-NO₂70.29%92.05% nih.gov
Compound 122,3,5,6-tetraCH₃41.97%69.31% nih.gov
Compound 6p-NO₂33.96%64.14% nih.gov
Compound 5p-OCH₃33.33%N/A nih.gov
4-cyano-N-(thiazol-2-yl)benzenesulfonamide (Compound 4)p-CNData not specified in %Data not specified in % nih.gov

Antiviral Efficacy Studies in Cell Cultures

While the broader class of thiazole-containing compounds has been investigated for antiviral properties, specific data on the antiviral efficacy of this compound analogues from the performed searches is limited. General research indicates that thiazolide analogues demonstrate broad-spectrum activity against a number of viruses. However, detailed studies with specific IC50 or EC50 values for analogues of this compound in cell culture-based antiviral assays were not prominently available in the search results. Further research is required to specifically quantify the antiviral potential of this particular chemical series.

Receptor Binding and Modulation Studies

Analogues structurally related to this compound have been identified as modulators of specific receptors, particularly ion channels. A notable example is the investigation of N-(thiazol-2-yl)-benzamide analogues as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org

A screening of a compound library led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. semanticscholar.org Subsequent structure-activity relationship (SAR) studies involving 61 analogues identified compounds with more potent ZAC inhibition, with some exhibiting IC50 values in the range of 1–3 µM. semanticscholar.org One of the more potent analogues, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist, showing no significant activity at other Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors at concentrations up to 30 µM. semanticscholar.org The mode of action for these analogues was determined to be noncompetitive antagonism, suggesting they act as negative allosteric modulators of the ZAC receptor. semanticscholar.org

Interactive Data Table: Receptor Modulation by N-(thiazol-2-yl)benzamide Analogues
AnalogueReceptor TargetActivityIC50 ValueSource
2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (and analogues)Zinc-Activated Channel (ZAC)Antagonist1–3 µM semanticscholar.org
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)Zinc-Activated Channel (ZAC)Selective Antagonist~1–3 µM semanticscholar.org
Compound 1 (lead compound)Zinc-Activated Channel (ZAC)Antagonist7.4 µM semanticscholar.org

In Vivo Experimental Models

In vivo studies are fundamental to establishing the efficacy of novel chemical entities in a living organism. For analogues of this compound, which belong to the broader class of sulfonamides, animal models are selected based on the specific therapeutic area being investigated, such as metabolic disorders, neurological conditions, or infectious diseases.

Diabetes Mellitus Models: To investigate the antidiabetic potential of sulfonamide analogues, researchers commonly employ rodent models in which diabetes has been induced or has developed spontaneously. nih.gov

Chemically-Induced Diabetes: A prevalent method involves the administration of chemicals that are toxic to the insulin-producing beta cells of the pancreas. longdom.org Alloxan (B1665706) and streptozotocin (B1681764) (STZ) are two such agents used to induce a state of hyperglycemia in animals like rats and mice, mimicking type 1 diabetes. nih.govlongdom.org For instance, in one study, diabetes was induced in Wistar female rats using alloxan to evaluate the hypoglycemic effects of a synthetic sulfonamide. nih.govnih.gov

Spontaneous and Genetic Models: Non-obese, spontaneously diabetic models like the Goto-Kakizaki (GK) rat and the Spontaneously Diabetic Torii (SDT) rat are also utilized as they represent a genetic predisposition to type 2 diabetes. longdom.org These models develop hyperglycemia and other diabetic complications, making them suitable for studying the long-term effects of therapeutic agents. longdom.org

Seizure Models: The anticonvulsant properties of sulfonamide derivatives are frequently assessed using well-established rodent seizure models that test a compound's ability to prevent or delay the onset of seizures. mdpi.com

Maximal Electroshock Seizure (MES) Model: The MES test is a widely used model for identifying compounds that can prevent the spread of seizures, which is indicative of potential efficacy against generalized tonic-clonic seizures. mdpi.commdpi.comnih.gov In this model, an electrical stimulus is applied to rodents, and the ability of a test compound to prevent the characteristic tonic hindlimb extension is measured. nih.gov

Subcutaneous Pentylenetetrazol (scPTZ) Model: The scPTZ model is used to identify agents that can raise the seizure threshold, suggesting potential utility against absence seizures. mdpi.comnih.gov Animals are administered a subcutaneous dose of the chemoconvulsant pentylenetetrazol, and the test compound's ability to prevent or delay the resulting clonic seizures is evaluated. tandfonline.comnih.gov

Microbial Infection Models: To determine the in vivo efficacy of sulfonamide analogues against bacterial infections, various animal models that simulate human infections are employed.

Murine Infection Models: Mice are commonly used to establish localized or systemic infections. For example, thigh infection models can be used to assess a compound's ability to reduce bacterial load in muscle tissue. mdpi.com Respiratory tract infection models are also utilized, where the reduction in bacterial burden in the lungs is a key measure of efficacy. mdpi.commdpi.com

Osteomyelitis Models: More complex models, such as an acute rat osteomyelitis model, can be used to evaluate the anti-infective capability of compounds on the surface of an implant and in the surrounding bone tissue. researchgate.net

Pharmacodynamic endpoints are specific, measurable outcomes that demonstrate the effect of a drug on the body. The choice of endpoints is critical for quantifying the therapeutic activity of this compound analogues in preclinical studies.

Endpoints in Diabetes Models: The primary goal in antidiabetic studies is to assess glycemic control.

Blood Glucose Levels: The most direct pharmacodynamic endpoint is the measurement of blood glucose levels. nih.gov The oral glucose tolerance test (OGTT) is a common procedure where blood glucose is measured at various intervals after a glucose challenge to determine a compound's effect on glucose metabolism. cabidigitallibrary.org A significant reduction in blood glucose levels compared to a control group indicates a potent hypoglycemic effect. nih.gov

Glycated Hemoglobin (HbA1c): For longer-term studies, HbA1c is a crucial endpoint as it reflects the average blood glucose concentration over several weeks and is a primary marker for assessing the efficacy of antidiabetic drugs. diva-portal.org

Endpoints in Seizure Models: In anticonvulsant studies, the key endpoints are related to the suppression of seizure activity.

Seizure Prevention: In the MES model, the primary endpoint is the abolition of the tonic hindlimb extension. mdpi.com In the scPTZ model, the absence of clonic spasms for a defined period is the main indicator of efficacy. tandfonline.com

Seizure Threshold: Some studies aim to determine if a compound can increase the threshold for seizure induction, which is a measure of its protective effect. nih.gov

Endpoints in Microbial Infection Models: The efficacy of antimicrobial agents is determined by their ability to control and eradicate the infecting pathogen.

Bacterial Burden: The most common endpoint is the quantification of the bacterial load in the infected tissue (e.g., lungs, thigh muscle, or bone). mdpi.comresearchgate.net This is typically measured in colony-forming units (CFU) per gram of tissue or per organ. A significant reduction in CFU in the treated group compared to the control group demonstrates antibacterial efficacy. mdpi.commdpi.com

Inflammation Assessment: Histological analysis of the infected tissue can also serve as a pharmacodynamic endpoint. The presence and extent of inflammatory cells, such as monocytes and neutrophils, are evaluated to determine if the treatment reduces the inflammatory response associated with the infection. researchgate.net

The data from these in vivo models and their respective pharmacodynamic endpoints are critical for establishing a proof-of-concept for the therapeutic potential of this compound analogues and for guiding their further development.

Data Tables

Table 1: In Vivo Animal Models for Disease States

Disease State Animal Model Species Method of Induction Key Features
Diabetes Chemically-Induced Rat, Mouse Alloxan or Streptozotocin Induces hyperglycemia by destroying pancreatic beta cells. nih.govlongdom.orgnih.gov
Spontaneous (Genetic) Rat Goto-Kakizaki (GK), Spontaneously Diabetic Torii (SDT) Non-obese models with genetic predisposition to type 2 diabetes. longdom.org
Seizures Maximal Electroshock (MES) Mouse, Rat Electrical Stimulation Tests ability to prevent seizure spread; model for generalized tonic-clonic seizures. mdpi.comnih.gov
Subcutaneous Pentylenetetrazol (scPTZ) Mouse, Rat Chemical Convulsant (PTZ) Tests ability to raise seizure threshold; model for absence seizures. nih.govtandfonline.com
Microbial Infections Thigh Infection Mouse Bacterial Inoculation Evaluates reduction of bacterial load in muscle tissue. mdpi.com
Respiratory Tract Infection Mouse Bacterial Inoculation Measures reduction of bacterial burden in the lungs. mdpi.commdpi.com
Osteomyelitis Rat Bacterial Contamination of Implant Assesses anti-infective properties on implants and in bone. researchgate.net

Table 2: Pharmacodynamic Endpoints in Preclinical Models

Disease State Pharmacodynamic Endpoint Method of Measurement Significance
Diabetes Blood Glucose Levels Glucometer, Oral Glucose Tolerance Test (OGTT) Direct measure of hypoglycemic activity. nih.govcabidigitallibrary.org
Glycated Hemoglobin (HbA1c) Laboratory Analysis Reflects long-term glycemic control. diva-portal.org
Seizures Prevention of Seizure Observation (e.g., abolition of tonic hindlimb extension) Indicates anticonvulsant efficacy. mdpi.comtandfonline.com
Seizure Threshold Determination of current or dose needed to induce seizure Measures protective effect against seizure initiation. nih.gov
Microbial Infections Bacterial Burden Colony-Forming Unit (CFU) Counts Quantifies the reduction in viable bacteria at the site of infection. mdpi.commdpi.com
Inflammation Histological Staining (H&E, Gram) Assesses reduction of inflammatory cell infiltration. researchgate.net

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of a compound. For 3-Cyano-n-(thiazol-2-yl)benzenesulfonamide, ¹H NMR and ¹³C NMR would be the primary methods used.

¹H NMR (Proton NMR): This technique would identify the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the thiazole (B1198619) ring and the benzenesulfonamide (B165840) ring. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) would help establish the connectivity and relative positions of these protons, confirming the 3-cyano substitution pattern.

¹³C NMR (Carbon-13 NMR): This analysis would reveal the number of unique carbon atoms and their electronic environments. Characteristic chemical shifts would be expected for the cyano carbon (C≡N), the carbons of the benzene (B151609) and thiazole rings, and the carbonyl and sulfonyl groups. This data would complement the ¹H NMR to provide a complete picture of the carbon skeleton.

While specific spectral data for the 3-cyano isomer is not available, studies on the 4-cyano isomer show characteristic signals for the thiazole and benzene ring protons and carbons, indicating that NMR is a definitive tool for structural confirmation. excli.denih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS-TOF)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS): This soft ionization technique would be used to determine the molecular weight of this compound. The analysis would likely show a protonated molecular ion peak [M+H]⁺ or a deprotonated ion [M-H]⁻, confirming the compound's molecular mass.

High-Resolution Mass Spectrometry (HRMS-TOF): Time-of-flight (TOF) high-resolution mass spectrometry would provide a highly accurate mass measurement. This allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For example, HRMS-TOF analysis of the related 4-cyano isomer confirmed its elemental composition with high accuracy. excli.denih.gov Fragmentation analysis could also be performed to identify characteristic fragments of the molecule, further supporting the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

Based on the analysis of similar compounds, the following peaks would be anticipated:

A sharp, medium-intensity peak around 2210-2230 cm⁻¹ corresponding to the stretching vibration of the cyano group (C≡N).

Strong, distinct peaks in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the sulfonyl group (O=S=O), respectively.

Bands corresponding to N-H stretching of the sulfonamide group.

Absorptions related to C=N and C=C stretching within the thiazole and benzene rings.

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

Chromatography Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC, TLC)

Chromatographic methods are fundamental for separating the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis of this compound, allowing for a quick assessment of the reaction's completion and the presence of impurities. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques would be employed to determine the purity of the final compound with high accuracy. A typical analysis would yield a chromatogram where the area of the main peak corresponds to the purity of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of LC with the detection power of MS. It would be used to confirm the identity of the peak in the chromatogram as the target compound by analyzing its mass-to-charge ratio, providing simultaneous purity and identity confirmation. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a standard method to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimentally determined percentages would be compared against the theoretically calculated values for the molecular formula of this compound (C₁₀H₇N₃O₂S₂) to verify its elemental composition and support the purity of the compound.

Table 1. Expected Analytical Data for this compound

Technique Purpose Anticipated Findings
¹H NMR Structural Elucidation Signals for aromatic and thiazole protons confirming substitution pattern.
¹³C NMR Carbon Skeleton Confirmation Resonances for cyano, aromatic, and thiazole carbons.
HRMS Molecular Formula Confirmation Accurate mass measurement corresponding to C₁₀H₇N₃O₂S₂.
IR Spectroscopy Functional Group Identification Characteristic peaks for C≡N, SO₂, N-H, and aromatic rings.
HPLC/UPLC Purity Assessment A single major peak indicating high purity.
X-ray Crystallography 3D Structure Determination Precise bond lengths, angles, and crystal packing information.

Future Research Perspectives and Directions

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Bioactivity

Future research should prioritize the rational design and synthesis of new analogues of 3-Cyano-n-(thiazol-2-yl)benzenesulfonamide to enhance their biological activity and selectivity. Structure-activity relationship (SAR) studies will be central to this effort, guiding the modification of the parent molecule. nih.govopenaccesspub.org Key areas for modification could include:

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the benzenesulfonamide (B165840) ring can significantly influence the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Modification of the Thiazole (B1198619) Ring: Alterations to the thiazole moiety, such as the introduction of substituents or its replacement with other five-membered heterocyclic rings, could modulate the compound's pharmacokinetic and pharmacodynamic profiles.

Isosteric Replacement of the Cyano Group: The cyano group can be replaced with other electron-withdrawing groups or bioisosteres to fine-tune the molecule's properties and explore different binding interactions.

The synthesis of these new analogues can be achieved through established synthetic methodologies for sulfonamides and thiazoles, allowing for the creation of a diverse library of compounds for biological screening. jetir.org

Exploration of Novel Biological Targets and Therapeutic Applications

A crucial area of future research will be the identification and validation of novel biological targets for this compound and its derivatives. Given the broad spectrum of activity of sulfonamides, several therapeutic areas warrant investigation. researchgate.netajchem-b.com

Potential biological targets and applications include:

Potential Biological TargetTherapeutic ApplicationRationale
Carbonic Anhydrases (CAs)Anticancer, AnticonvulsantThe sulfonamide moiety is a well-known inhibitor of CAs, which are implicated in various cancers and neurological disorders. researchgate.netnih.gov
Protein KinasesAnticancerMany kinase inhibitors incorporate sulfonamide and heterocyclic motifs. acs.org
Dihydropteroate (B1496061) Synthase (DHPS)AntibacterialThis is the classical target for sulfonamide antibacterial agents. nih.gov
Cyclooxygenase-2 (COX-2)Anti-inflammatorySelective COX-2 inhibitors often feature sulfonamide or similar functional groups. mdpi.com
Aldose Reductase (ALR2)Anti-diabetic ComplicationsThiazole-sulfonamide hybrids have been explored as inhibitors of ALR2. researchgate.net

Screening of a library of analogues against a panel of these and other relevant biological targets could uncover novel therapeutic applications for this class of compounds.

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

To accelerate the drug discovery process, future research should integrate advanced computational and experimental methodologies. nih.govresearchgate.net

Computational Approaches:

Molecular Docking: To predict the binding modes of new analogues within the active sites of potential biological targets, providing insights for rational design. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of the compounds with their biological activities, aiding in the prediction of the potency of new designs.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues, helping to prioritize compounds with favorable drug-like properties. nih.gov

Experimental Methodologies:

High-Throughput Screening (HTS): To rapidly screen large libraries of synthesized compounds against various biological targets.

Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structures of ligand-target complexes, providing detailed insights into binding interactions.

This integrated approach will facilitate a more efficient and targeted discovery of lead compounds with improved therapeutic potential.

Investigation of Synergistic Effects with Existing Research Agents

Another promising avenue of research is the investigation of synergistic effects between this compound analogues and existing therapeutic agents. Combination therapies can offer several advantages, including increased efficacy, reduced dosages, and the potential to overcome drug resistance. youtube.comnih.gov

For example, in the context of antibacterial research, the combination of a novel sulfonamide with inhibitors of other bacterial pathways, such as trimethoprim, could lead to a potent synergistic effect. youtube.com Similarly, in cancer research, combining a targeted inhibitor with conventional chemotherapy or immunotherapy could result in improved treatment outcomes.

Development of Targeted Delivery Systems for Research Probes

To enhance the efficacy and reduce potential off-target effects of potent this compound analogues, the development of targeted delivery systems is a key future direction. nih.govnih.govlongdom.org These systems are designed to deliver the therapeutic agent specifically to the site of action, such as a tumor or an infected tissue.

Potential targeted delivery strategies include:

Delivery SystemDescriptionPotential Advantages
Nanoparticles Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) that are functionalized with targeting ligands (e.g., antibodies, peptides). nih.govlongdom.orgImproved solubility, stability, and targeted delivery to specific cells or tissues. nih.gov
Prodrugs Modifying the compound into an inactive prodrug that is selectively activated at the target site by specific enzymes or microenvironmental conditions.Reduced systemic toxicity and enhanced therapeutic index.
Antibody-Drug Conjugates (ADCs) Covalently linking the compound to a monoclonal antibody that specifically recognizes an antigen on the surface of target cells.Highly specific delivery of the cytotoxic agent to cancer cells.

The development of such delivery systems could significantly enhance the therapeutic potential of this class of compounds in a research setting.

Q & A

Q. Q1. What synthetic strategies are effective for preparing 3-cyano-N-(thiazol-2-yl)benzenesulfonamide derivatives, and how are intermediates validated?

Methodological Answer:

  • Synthetic Routes : Derivatives are often synthesized via nucleophilic substitution or cyclization reactions. For example, hydrazine hydrate reacts with nitrile-containing precursors to form pyrazole derivatives (e.g., 4-((3,5-diamino-1H-pyrazol-4-yl)diazenyl)-N-(thiazol-2-yl)benzenesulfonamide) under reflux in ethanol .
  • Validation : Use IR spectroscopy to confirm functional group transformations (e.g., disappearance of nitrile peaks at ~2200 cm⁻¹ and appearance of NH/NH₂ bands at 3200–3400 cm⁻¹) . Mass spectrometry (MS) and elemental analysis (C, H, N, S) validate molecular formulas .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yields of sulfonamide-thiazole hybrids?

Methodological Answer:

  • Parameter Screening : Vary solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst use (e.g., piperidine for Knoevenagel condensations) to optimize cyclization efficiency .
  • Monitoring : Track reaction progress via TLC or HPLC. For example, pyrazolo[1,5-a]pyrimidine derivatives require 6–8 hours under reflux for complete conversion .

Structural & Electronic Profiling

Q. Q3. What computational methods are recommended to analyze the electronic structure of this compound?

Methodological Answer:

  • DFT Studies : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and nonlinear optical properties. For example, (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide showed a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity .
  • Wavefunction Analysis : Employ Multiwfn to map electron localization functions (ELF) and bond order analysis (e.g., Mayer bond orders for C–S/N–S bonds) .

Biological Activity & Mechanisms

Q. Q4. How can researchers design assays to evaluate the antimicrobial activity of sulfonamide-thiazole derivatives?

Methodological Answer:

  • Standard Assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives like 4-((tetrazolo[1,5-a]quinolin-4-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulfonamide exhibit MIC values of 8–32 µg/mL .
  • Mechanistic Probes : Perform ROS detection assays or membrane permeability tests (e.g., SYTOX Green uptake) to link activity to oxidative stress or cell wall disruption .

Data Contradiction Analysis

Q. Q5. How should conflicting bioactivity data between in vitro and in silico studies be resolved?

Methodological Answer:

  • Validation Steps :
    • Reassess computational parameters (e.g., docking grid size, force fields) using AutoDock Vina or Schrödinger .
    • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzyme inhibition assays) .
    • Check compound stability (e.g., HPLC purity post-assay) to rule out degradation artifacts .

Pharmacological Profiling

Q. Q6. What strategies are effective for evaluating β3-adrenergic receptor agonism in sulfonamide derivatives?

Methodological Answer:

  • In Vitro Models : Use CHO-K1 cells transfected with human β3-AR. Measure cAMP production via ELISA (EC₅₀ values <10 nM indicate high potency, e.g., (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide) .
  • Selectivity Screening : Counter-screen against β1/β2 receptors (e.g., Radioligand binding assays with [³H]CGP-12177) to confirm >600-fold selectivity .

Metabolic & Stability Studies

Q. Q7. How can metabolic pathways of this compound be characterized in preclinical models?

Methodological Answer:

  • In Vivo Models : Administer compounds to Sprague-Dawley rats, collect bile/urine, and identify metabolites via LC-MS/MS. For example, five metabolites (e.g., hydroxylated or glucuronidated forms) were detected in bile .
  • Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated degradation (t₁/₂ >60 min suggests favorable stability) .

Safety & Handling Protocols

Q. Q8. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280/P284) to prevent skin/eye contact .
  • Ventilation : Use fume hoods (P271) to avoid inhalation of dust/aerosols. Store in airtight containers (P233/P410) away from moisture and ignition sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.